8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)
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Overview
Description
8-Oxabicyclo[321]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing for the efficient construction of the compound with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and scalable reaction conditions would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Rearrangement: It undergoes oxa-[3,3] Cope rearrangement, which is a key step in its synthesis.
Cyclization: The aldol cyclization is another significant reaction that the compound undergoes during its synthesis.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−)
Rearrangement: ZnBr2
Cyclization: Aldol reaction conditions
Major Products
The major products formed from these reactions include various analogs of 8-Oxabicyclo[3.2.1]octanes, which can be further functionalized for different applications .
Scientific Research Applications
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as the oxa-[3,3] Cope rearrangement and aldol cyclization, which are crucial for its synthesis and functionalization . These reactions enable the compound to form stable intermediates and final products with desired properties.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but without the diene and carboxylic acid functionalities.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound that shares the bicyclic core but differs in its ring size and functional groups.
Uniqueness
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is unique due to its specific combination of a bicyclic structure with a diene and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
183800-06-8 |
---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.149 |
IUPAC Name |
(5S)-8-oxabicyclo[3.2.1]octa-3,6-diene-4-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h2-5,7H,1H2,(H,9,10)/t5?,7-/m0/s1 |
InChI Key |
SRWCDOVXJFEUNO-MSZQBOFLSA-N |
SMILES |
C1C=C(C2C=CC1O2)C(=O)O |
Synonyms |
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) |
Origin of Product |
United States |
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